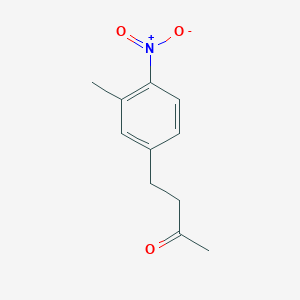![molecular formula C11H15N3O B13480384 n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a chemical compound with the molecular formula C10H13N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring.
Alkylation: The final step involves the alkylation of the benzimidazole derivative with an appropriate alkyl halide to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the ethanamine side chain.
Aplicaciones Científicas De Investigación
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.
Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
- 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethanamine side chain. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in medicinal chemistry, biology, and material science.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3O/c1-3-12-7-11-13-9-5-4-8(15-2)6-10(9)14-11/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
Clave InChI |
YLKQWRVCVRTRES-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC2=C(N1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


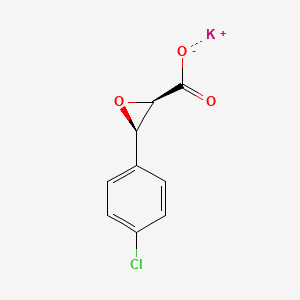
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
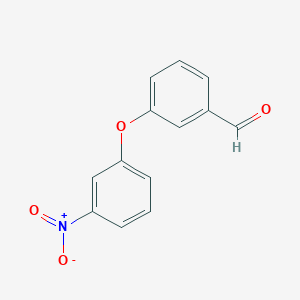
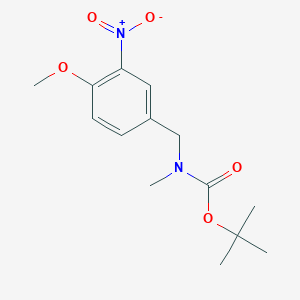
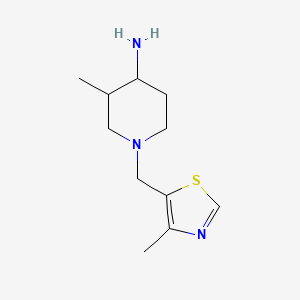
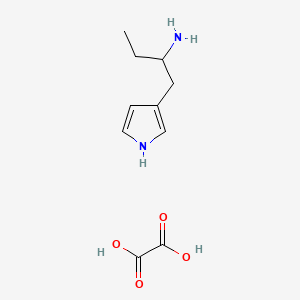
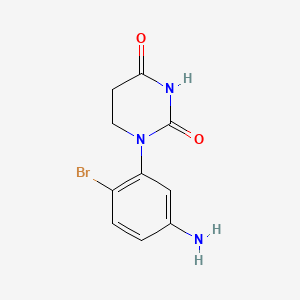
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
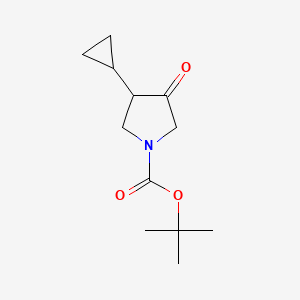
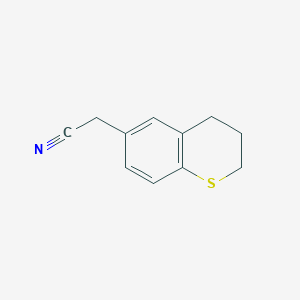
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
